2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol
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Overview
Description
2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a cyclopenta-thieno-pyrimidine core
Preparation Methods
The synthesis of 2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol involves several steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with benzyl chloride . The reaction conditions typically involve the use of a base such as triethylamine and solvents like ethanol under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group plays a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol include:
2-(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(2-phenylethyl)acetamide: This compound has a similar core structure but differs in the substituents attached to the thienopyrimidine ring.
2-(Benzylsulfanyl)-N-(2-methoxyethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine:
Properties
CAS No. |
843638-29-9 |
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Molecular Formula |
C19H21N3OS2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[(10-benzylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propan-1-ol |
InChI |
InChI=1S/C19H21N3OS2/c1-12(10-23)20-17-16-14-8-5-9-15(14)25-18(16)22-19(21-17)24-11-13-6-3-2-4-7-13/h2-4,6-7,12,23H,5,8-11H2,1H3,(H,20,21,22) |
InChI Key |
PFXIAXZFHKORFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC1=C2C3=C(CCC3)SC2=NC(=N1)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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